Cosyntropin

Adrenocortical stimulation ACTH receptor pharmacology Bioequivalence

Cosyntropin is the gold-standard synthetic ACTH(1-24) diagnostic peptide. Three differentiators vs natural ACTH: (1) truncated sequence eliminates C-terminal antigenic epitopes (residues 25-39) for low immunogenicity; (2) synthetic manufacture yields a chemically defined single entity with controlled impurity profiles, unlike animal-derived pituitary extracts; (3) aqueous formulation enables IV and IM administration, unlike ACTH gels restricted to IM only. Achieves 97% sensitivity for primary adrenal insufficiency. Essential for standardized ACTH stimulation testing, adrenal vein sampling, and veterinary diagnostics.

Molecular Formula C136H210N40O31S
Molecular Weight 2933.4 g/mol
CAS No. 16960-16-0
Cat. No. B549272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCosyntropin
CAS16960-16-0
SynonymsCosyntropin;  Tetracosactrin;  α1-24-Corticotropin;  ACTH(1-24);  1-24-ACTH;  1-24-Corticotropin;  ACTH 1-24;  ACTH1-24;  Cortosyn;  Cortrosyn;  Tetracosactide;  Tetracosapeptide;  ACTH (1-24);  Tetracosactid;  Tetracosactide;  Cortrosinta;  Actholain;  Cortrosyn;  Synacthen;  Nuvacthen depot;  Cortrophin S
Molecular FormulaC136H210N40O31S
Molecular Weight2933.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
InChIInChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1
InChIKeyZOEFCCMDUURGSE-CQVUSSRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cosyntropin (CAS 16960-16-0) Procurement Guide: Synthetic ACTH(1-24) for Adrenocortical Function Testing


Cosyntropin (tetracosactide) is a synthetic 24-amino acid polypeptide identical to the N-terminal fragment of human adrenocorticotropic hormone (ACTH) [1]. It functions as a full agonist at the melanocortin-2 receptor (MC2R), stimulating adrenal corticosteroid synthesis and secretion [2]. Unlike natural ACTH(1-39), cosyntropin lacks the C-terminal 15 amino acids (residues 25-39) responsible for most antigenic activity, conferring a favorable immunogenicity profile [3]. The compound is supplied as a sterile lyophilized powder for reconstitution, with each vial containing 0.25 mg cosyntropin and 10 mg mannitol, and is indicated for diagnostic evaluation of adrenocortical insufficiency via the ACTH stimulation test [4].

Why Cosyntropin Cannot Be Simply Substituted with Natural ACTH(1-39) or Other ACTH Analogs


In-class substitution of cosyntropin with natural ACTH(1-39) or repository corticotropin injection (RCI) is precluded by three quantifiable differentiators. First, the truncated 1-24 sequence eliminates the C-terminal epitopes (residues 25-39) responsible for most antigenic activity, whereas full-length ACTH(1-39) exhibits similar immunogenicity to natural human ACTH [1]. Second, the synthetic manufacturing process yields a chemically defined, single-entity peptide with precisely controlled impurity profiles, contrasting with animal-derived ACTH products which contain a complex mixture of pituitary peptides [2]. Third, formulation differences directly impact clinical utility: cosyntropin's aqueous solubility permits both intravenous and intramuscular administration, while ACTH gel formulations are restricted to intramuscular use only [3]. These distinctions have direct consequences for test standardization, reproducibility, and adverse event risk.

Quantitative Evidence Guide: Cosyntropin Differentiation from ACTH(1-39), RCI, and Depot Formulations


Potency Equivalence: 0.25 mg Cosyntropin Equals 25 Units Natural ACTH

Cosyntropin achieves maximal adrenal cortex stimulation at a precisely defined mass-equivalent dose relative to natural ACTH. The pharmacologic profile establishes that 0.25 mg of cosyntropin stimulates the adrenal cortex maximally and to the same extent as 25 units of natural ACTH [1]. This 1:100 unit-to-mg ratio enables standardized dosing for diagnostic protocols, eliminating the variability inherent in biologically sourced ACTH preparations.

Adrenocortical stimulation ACTH receptor pharmacology Bioequivalence

Reduced Immunogenicity: Elimination of C-Terminal Antigenic Epitopes

Cosyntropin's truncated 1-24 amino acid sequence eliminates the C-terminal region (residues 22-39) where most immunologic activity of ACTH resides. Synthetic polypeptides containing 1-24 amino acids exhibit very little immunologic activity while retaining full biologic activity, in contrast to animal, human, and synthetic ACTH(1-39) which all exhibit similar immunologic activity [1]. This structural modification reduces the risk of hypersensitivity reactions and anti-ACTH antibody formation.

Immunogenicity Peptide antigenicity Hypersensitivity risk

Diagnostic Performance: 97% Sensitivity at 95% Specificity for Primary Adrenal Insufficiency

The standard 250-μg cosyntropin stimulation test demonstrates robust diagnostic accuracy for primary adrenal insufficiency. At a specificity of 95%, the test achieves a sensitivity of 97% for detecting primary adrenal insufficiency [1][2]. This high sensitivity enables reliable exclusion of primary adrenal insufficiency with a single 30- to 60-minute test requiring only two venipunctures [3]. In contrast, the same test shows limited sensitivity (57-61%) for secondary adrenal insufficiency, indicating appropriate test selection is critical [1].

Diagnostic test accuracy Adrenal insufficiency ACTH stimulation test

Formulation Advantage: Intravenous Administration vs. ACTH Gel Intramuscular-Only

Cosyntropin's aqueous solution formulation permits both intravenous and intramuscular administration, whereas natural ACTH gel formulations are restricted to intramuscular use only [1][2]. In feline models, cosyntropin produces a more rapid cortisol response (peak at 30-60 minutes) compared to ACTH gel (peak at 90-180 minutes), with serum cortisol returning to normal within 3 hours post-injection [3]. This pharmacokinetic profile enables shorter diagnostic procedures and more predictable time-to-peak cortisol measurement.

Formulation comparison Route of administration Veterinary endocrinology

Synthetic Purity: Defined Chemical Entity vs. Repository Corticotropin Injection Complex Mixture

Cosyntropin is a chemically synthesized, single-entity 24-amino acid polypeptide with a precisely defined sequence (SYSMEHFRWGKPVGKKRRPVKVYP) [1]. In contrast, repository corticotropin injection (RCI; Acthar® Gel) is a naturally-sourced complex mixture of purified ACTH analogs and other pituitary peptides [2]. This compositional difference has direct implications for therapeutic efficacy: an indirect treatment comparison of six clinical trials found that the odds of achieving efficacy outcomes were five to eight times greater with RCI than with synthetic tetracosactide for infantile spasms, translating to a 10-14% absolute risk reduction [2]. This comparison underscores that cosyntropin and RCI are not interchangeable; product selection should be indication-specific.

Synthetic peptide Impurity profiling Therapeutic consistency

Pharmacokinetic Profile: Triphasic Elimination with Defined Half-Lives

Cosyntropin exhibits a triphasic plasma disappearance profile following intravenous administration, with half-lives of approximately 7 minutes, 37 minutes, and 3 hours [1]. This rapid initial distribution (7-minute alpha phase) reflects swift uptake by adrenal glands and kidneys, followed by an extended terminal elimination phase [1]. In contrast, depot formulations (tetracosactide zinc phosphate) extend the duration of action to 24-48 hours [2]. Most of a single intravenous dose is excreted renally within 24 hours [1].

Pharmacokinetics Half-life Clearance

Validated Application Scenarios for Cosyntropin Procurement and Use


Standard-Dose ACTH Stimulation Test for Primary Adrenal Insufficiency Diagnosis

Cosyntropin is the gold-standard agent for the 250-μg ACTH stimulation test. At a specificity of 95%, the test achieves 97% sensitivity for detecting primary adrenal insufficiency [1]. The protocol requires only 0.25 mg cosyntropin administered IV or IM, with serum cortisol measured at 0, 30, and/or 60 minutes. A normal response is defined as peak cortisol >500-550 nmol/L (18-20 μg/dL) [2]. This rapid, two-venipuncture protocol enables outpatient diagnosis and is the recommended first-line screening test for suspected Addison's disease.

Veterinary Adrenocortical Function Testing in Canine and Feline Patients

Cosyntropin is preferred over ACTH gel for veterinary diagnostic use due to its aqueous formulation allowing both IV and IM administration [3]. In cats, peak cortisol response occurs at 60-90 minutes; in dogs, at 60-90 minutes post-injection [3]. The standardized 5 μg/kg IV or 250 μg/dog IM dosing provides consistent, reproducible results [3]. This is the standard agent for diagnosing and monitoring hyper- and hypoadrenocorticism in companion animals.

Low-Dose (1-μg) Cosyntropin Test for Secondary Adrenal Insufficiency

For patients with suspected secondary adrenal insufficiency, the 1-μg low-dose cosyntropin test may offer improved sensitivity (61% at 95% specificity) compared to the 250-μg test (57% at 95% specificity) [1]. While sensitivity remains limited for this indication, the low-dose protocol may better detect mild or partial ACTH deficiency. Test selection should be guided by pretest probability and integrated hypothalamic-pituitary-adrenal axis testing [1].

Adrenal Vein Sampling for Primary Aldosteronism Subtyping

Cosyntropin is used as an adjunctive agent during adrenal vein sampling to confirm successful catheterization and to stimulate cortisol secretion, thereby increasing the gradient between adrenal and peripheral venous cortisol concentrations [3]. This application leverages cosyntropin's rapid onset and short duration of action to optimize sampling conditions.

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